Steric and Lipophilic Differentiation at the 2-Position: Methyl vs. tert-Butyl
The target compound bears a single methyl group at the imidazo[1,2-b]pyridazine 2-position, whereas its closest commercially listed analog, 2-tert-butyl-N-(3,4,5-trimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549046-75-3), carries a bulky tert-butyl substituent. The methyl group occupies approximately 25–30 ų of van der Waals volume versus approximately 90–100 ų for tert-butyl, a ~3.5-fold difference in steric bulk . In imidazo[1,2-b]pyridazine kinase inhibitor SAR, substituent size at the 2-position directly modulates the depth of hinge-region penetration and selectivity across the kinome—the TAK1 series demonstrates that even small alkyl changes can shift IC50 from 55 nM to >187 nM . Additionally, the tert-butyl group contributes approximately +1.5 logP units relative to methyl, substantially altering lipophilic ligand efficiency (LLE) . The 2-methyl variant may therefore offer a distinct kinase-selectivity fingerprint and improved ligand efficiency compared to the bulkier 2-tert-butyl congener. No experimental data is currently available for either compound, and this inference relies on well-established medicinal chemistry principles .
| Evidence Dimension | Steric bulk at imidazo[1,2-b]pyridazine 2-position |
|---|---|
| Target Compound Data | 2-Methyl: van der Waals volume ~25–30 ų; estimated contribution to logP ~+0.5 |
| Comparator Or Baseline | 2-tert-Butyl analog (CAS 2549046-75-3): van der Waals volume ~90–100 ų; estimated contribution to logP ~+2.0 |
| Quantified Difference | ~3.5-fold difference in steric volume; ~1.5 logP unit difference in lipophilicity |
| Conditions | Calculated physicochemical descriptors based on standard fragment-based estimates (no experimental logP/logD data available) |
Why This Matters
Procurement decisions between these two analogs should be driven by the desired steric profile: the 2-methyl variant is predicted to be leaner and less lipophilic, potentially yielding a more favorable kinase-selectivity window, while the 2-tert-butyl variant may gain potency at the cost of broader off-target binding.
- [1] Meanwell, N.A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 24(9): 1420–1456. Steric and lipophilic group contributions for methyl vs. tert-butyl. View Source
- [2] RSC Publishing. (2023). Imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Compound 26, IC50 55 nM; takinib IC50 187 nM under identical conditions. View Source
- [3] Leeson, P.D. & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 6, 881–890. Lipophilic ligand efficiency (LLE) principles. View Source
